molecular formula C17H24N2O3S B5593801 2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5593801
M. Wt: 336.5 g/mol
InChI Key: LEOBTVDEGNPWED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves strategic cyclization reactions. For instance, a stereoselective synthesis approach was used to create similar structures through conjugate addition reactions, highlighting the intricacy of producing such compounds with specific stereochemistry (Ibuka et al., 1982).

Molecular Structure Analysis

Diazaspiro[5.5]undecane compounds have been studied for their molecular structures, often through NMR and X-ray crystallography. These studies reveal the spirocyclic nature of these molecules and the importance of stereochemistry in their structure (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, including Michael addition, which is pivotal for synthesizing these compounds. The reactivity of these compounds underscores their potential for further chemical modifications and applications (Aggarwal et al., 2014).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of diazaspiro[5.5]undecane derivatives, are influenced by their unique spirocyclic framework. These properties are crucial for determining the compound's applicability in various fields (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, of diazaspiro[5.5]undecane derivatives, demonstrate their versatility. These properties are essential for exploring the compound's potential in synthesis and pharmaceutical development (Aggarwal & Khurana, 2015).

Scientific Research Applications

Efficient Synthesis and Structural Analysis

A catalyst-free synthesis method for nitrogen-containing spiro heterocycles, such as 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, has been developed. This process involves a double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds, yielding high product yields within a short time. The structural confirmation through X-ray analysis emphasizes the efficiency and effectiveness of this synthetic route, highlighting its potential in creating complex molecular frameworks efficiently (K. Aggarwal, K. Vij, & J. Khurana, 2014).

Biological Activity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been reviewed. These compounds exhibit potential for treating various health conditions such as obesity, pain, and disorders related to the immune system, cell signaling, cardiovascular system, and psychosis. This review underscores the importance of diazaspiro[5.5]undecane derivatives in medicinal chemistry and drug development (D. Blanco‐Ania, R. Heus, & F. Rutjes, 2017).

Photophysical Studies and Solvatochromic Analysis

Research into the photophysical properties and solvatochromic analysis of diazaspiro compounds, including diazaspiro[5.5]undecane-1,3,5,9-tetraones, reveals the impact of solvent polarity on their photophysical behavior. The studies involving solvent effects on spectral properties, analyzed through the Lippert-Mataga and Reichardt methods, offer insights into the solvatochromism of these compounds. This research is pivotal for understanding the environmental interactions of diazaspiro compounds, potentially influencing their applications in materials science and molecular sensors (K. Aggarwal & J. Khurana, 2015).

properties

IUPAC Name

2-(2-hydroxyethyl)-8-(5-methylthiophene-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-9-14(10-23-13)16(22)19-6-2-4-17(12-19)5-3-15(21)18(11-17)7-8-20/h9-10,20H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOBTVDEGNPWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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